3-Amino-4-méthoxyphénol

Vue d'ensemble

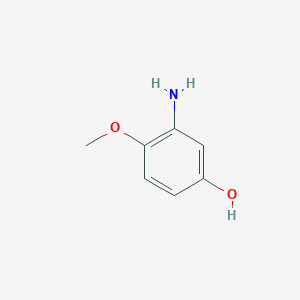

Description

3-Amino-4-methoxyphenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a methoxy group (-OCH3) at the fourth position on the benzene ring

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Dyes and Pigments : 3-Amino-4-methoxyphenol is utilized as an intermediate in synthesizing azo dyes and other colorants. Its ability to undergo electrophilic substitutions makes it a valuable precursor.

- Synthetic Organic Chemistry : The compound facilitates the synthesis of complex organic molecules, including bioactive natural products. Its functional groups can be modified to enhance biological activity.

2. Biology

- Antimicrobial Activity : Studies have shown that derivatives of 3-Amino-4-methoxyphenol exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, synthesized trisazo dyes from this compound demonstrated significant antimicrobial activity in microbiological assays .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 6.25 μg/mL | Ampicillin |

| Escherichia coli | 12.5 μg/mL | Gentamicin |

| Candida albicans | 15 μg/mL | Ketoconazole |

3. Medicine

- Therapeutic Potential : Research indicates that 3-Amino-4-methoxyphenol may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in treating inflammatory diseases . Its derivatives have been evaluated for their efficacy in preclinical models of cancer.

4. Material Science

- Polymer Synthesis : The compound is employed in creating polymers with enhanced stability and antioxidant properties through enzyme-catalyzed reactions. These polymers are particularly useful in biomedical applications due to their biocompatibility .

| Application Area | Methodology | Results |

|---|---|---|

| Polymer Chemistry | Enzyme-catalyzed polymerization | Increased stability and antioxidant activity |

| Material Engineering | Nucleophilic aromatic substitutions | Improved thermal stability of plastics |

Case Studies

Case Study 1: Antimicrobial Activity

A study on the antimicrobial effects of 3-Amino-4-methoxyphenol derivatives revealed that compounds modified with electron-withdrawing groups exhibited stronger antibacterial activity against Gram-positive bacteria compared to standard antibiotics . The structure-activity relationship (SAR) analysis highlighted the importance of functional groups in enhancing biological efficacy.

Case Study 2: Polymer Development

Research focusing on the enzymatic synthesis of polymers using 3-Amino-4-methoxyphenol demonstrated that these polymers not only retained significant antioxidant capabilities but also showed potential for use in drug delivery systems due to their stability in physiological conditions .

Mécanisme D'action

Target of Action

3-Amino-4-methoxyphenol, a derivative of phenol, primarily targets human airway cells . The compound interacts with these cells and influences the production of various cytokines .

Mode of Action

The compound demonstrates anti-inflammatory activity in human airway cells . It inhibits the expression of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . It inhibits the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .

Biochemical Pathways

Methoxyphenolic compounds, which include 3-amino-4-methoxyphenol, are known to be involved in the catabolism of bacteria and archaea . They are also involved in the transformation of methoxylated aromatic compounds (MAC) by anaerobic microorganisms .

Pharmacokinetics

A related compound, 2-amino-4-methoxyphenol, has been shown to have high gi absorption and is bbb permeant . Its skin permeation is low, and it has a lipophilicity Log Po/w (iLOGP) of 1.18 .

Result of Action

The primary result of the action of 3-Amino-4-methoxyphenol is its anti-inflammatory effects on human airway cells . It inhibits the production of various cytokines and other inflammatory mediators, potentially reducing inflammation in conditions such as asthma and other respiratory diseases .

Analyse Biochimique

Biochemical Properties

It is known that phenolic compounds, such as 3-Amino-4-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . It is possible that 3-Amino-4-methoxyphenol could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 3-Amino-4-methoxyphenol in animal models have not been reported in the literature . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxyphenol typically involves the nitration of 4-methoxyphenol followed by reduction. The process can be summarized as follows:

Nitration: 4-Methoxyphenol is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the methoxy group.

Reduction: The resulting 3-nitro-4-methoxyphenol is then reduced to 3-Amino-4-methoxyphenol using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of 3-Amino-4-methoxyphenol may involve more efficient and scalable methods, such as continuous flow reactors and the use of more environmentally friendly reducing agents. The choice of method depends on factors like cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Comparaison Avec Des Composés Similaires

4-Amino-3-methoxyphenol: Similar structure but with the positions of the amino and methoxy groups reversed.

3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Methoxyphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Amino-4-methoxyphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Activité Biologique

3-Amino-4-methoxyphenol, also known as 3-Amino-4-methoxyphenol hydrochloride, is a phenolic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

3-Amino-4-methoxyphenol has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 167.18 g/mol

- Solubility : The hydrochloride form enhances its solubility in water, facilitating its use in biological studies.

The biological activity of 3-Amino-4-methoxyphenol is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Antioxidant Activity : The phenolic structure allows for redox reactions, enabling the compound to act as a scavenger of reactive oxygen species (ROS), thus protecting cells from oxidative stress .

- Enzyme Interaction : It modulates the activity of critical enzymes such as peroxidases and catalases, which are involved in cellular oxidative stress responses.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression related to oxidative stress management and metabolic processes.

Antioxidant Properties

Research indicates that 3-Amino-4-methoxyphenol exhibits significant antioxidant activity. A study reported that its derivatives showed antioxidant effects comparable to established antioxidants like ascorbic acid . This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-Amino-4-methoxyphenol and its derivatives:

- In Vitro Studies : Compounds derived from this phenolic structure demonstrated moderate to excellent antitumor activities against various cancer cell lines, including A549 (lung cancer) and H1975 (non-small cell lung cancer). Notably, some derivatives exhibited IC values as low as 1.67 μM against H1975 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, along with inhibition of migration .

Antimicrobial Activity

3-Amino-4-methoxyphenol has also been studied for its antimicrobial properties. Preliminary investigations suggest potential efficacy against specific bacterial strains, although further detailed studies are warranted to establish these effects conclusively.

Case Studies and Research Findings

- Antioxidant Activity Assessment : In a comparative study, derivatives of 3-Amino-4-methoxyphenol were tested using the DPPH radical scavenging method, showing antioxidant activity significantly higher than that of standard antioxidants .

- Anticancer Efficacy : A series of novel compounds based on the 3-Amino-4-methoxyphenol scaffold were synthesized and evaluated for their antiproliferative effects. The compounds demonstrated promising results against A549 and H1975 cell lines, with some exhibiting selectivity towards mutant EGFR kinases .

Propriétés

IUPAC Name |

3-amino-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHXMOKYXTEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605714 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29644-12-0 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.